molecular formula C27H44O3 B1195144 Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)- CAS No. 61954-91-4

Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-

Cat. No. B1195144
CAS RN: 61954-91-4
M. Wt: 416.6 g/mol
InChI Key: ULTFRKKCCDVVGE-VMVOXKIBSA-N
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Description

“Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-” is a type of steroid. It is an intermediate in the production of 25-hydroxy vitamin D metabolites and their analogues . These compounds are suitable for the treatment of a wide variety of calcium metabolic disorders .


Synthesis Analysis

The synthesis of “Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-” involves a Diels-Alder adduct of a steroid containing a 5,7-diene and a DELTA24 double bond. This adduct is reacted with an oxidizing agent to provide a 24,25-oxido moiety, followed by treatment with a reducing agent effective to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .


Molecular Structure Analysis

The molecular formula of “Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-” is C27H44O3 . The IUPAC name is (1S,3R,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-” include a Diels-Alder reaction, oxidation, and reduction .


Physical And Chemical Properties Analysis

The molecular weight of “Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-” is 416.64 .

Future Directions

The future directions of research on “Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-” could involve further exploration of its role in the synthesis of 25-hydroxy vitamin D metabolites and their analogues, and the potential therapeutic applications of these compounds .

properties

IUPAC Name

(1S,3R,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17-,19-,21-,22+,23+,24+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTFRKKCCDVVGE-VMVOXKIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977495
Record name Cholesta-5,7-diene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-

CAS RN

61954-91-4
Record name 1α,25-Dihydroxy-7-dehydrocholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61954-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1alpha,25-Dihydroxy-7-dehydrocholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061954914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-5,7-diene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesta-5,7-diene-1,3,25-triol, (1α,3β)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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